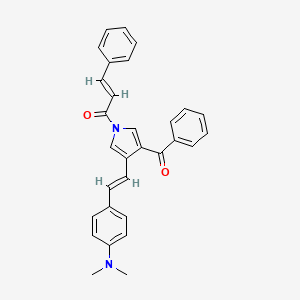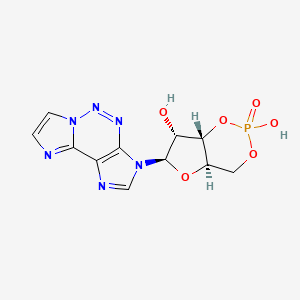
HFTC-HClO 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HFTC-HClO 1 is a stable and sensitive ratiometric probe designed for imaging endogenous hypochlorous acid (HClO). This compound is particularly notable for its ability to visualize HClO generated in various biological models, including rheumatoid arthritis mouse models . This compound exhibits a main emission peak at 579 nm, making it highly effective for long-term continuous imaging .
Preparation Methods
The synthesis of HFTC-HClO 1 involves several key steps:
Design and Synthesis of Novel Coumarins: Initially, a series of novel coumarins (HFTC 1-5) are designed and synthesized.
Selection of Stable Scaffold: Through dye screening and cell imaging validation, the most stable scaffold, HFTC 3, is selected.
Construction of HClO Probes: Based on HFTC 3, three candidate HClO probes are constructed, and this compound is finally selected due to its superior sensing properties toward HClO.
Chemical Reactions Analysis
HFTC-HClO 1 undergoes various chemical reactions, primarily involving:
Scientific Research Applications
HFTC-HClO 1 has a wide range of scientific research applications:
Mechanism of Action
HFTC-HClO 1 functions as a ratiometric probe by reacting with endogenous HClO to form a stable complex. This reaction results in a shift in the emission peak to 579 nm, allowing for continuous imaging of HClO levels . The molecular targets and pathways involved include the interaction between this compound and HClO, which is crucial for its imaging capabilities .
Comparison with Similar Compounds
HFTC-HClO 1 is unique due to its high stability and sensitivity for long-term continuous imaging of endogenous HClO. Similar compounds include other coumarin-based probes (HFTC 1-5), but this compound stands out for its superior sensing properties and resistance to photobleaching .
Properties
Molecular Formula |
C28H36N2O3S |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
3,14-diethyl-9-(2-methyl-1,3-oxathiolan-2-yl)-7-oxa-3,14-diazahexacyclo[16.3.1.116,20.02,15.04,13.06,11]tricosa-4(13),5,9,11-tetraen-8-one |
InChI |
InChI=1S/C28H36N2O3S/c1-4-29-22-14-18-13-21(28(3)32-6-7-34-28)27(31)33-24(18)15-23(22)30(5-2)26-20-11-16-8-17(12-20)10-19(9-16)25(26)29/h13-17,19-20,25-26H,4-12H2,1-3H3 |
InChI Key |
SSOLBQZTEMIDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C3CC4CC(C3)CC(C4)C2N(C5=C1C=C6C=C(C(=O)OC6=C5)C7(OCCS7)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


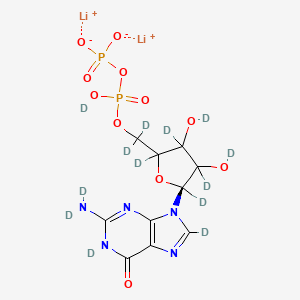

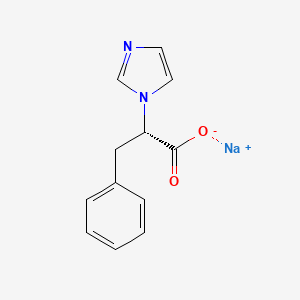
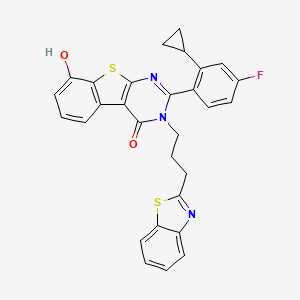
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

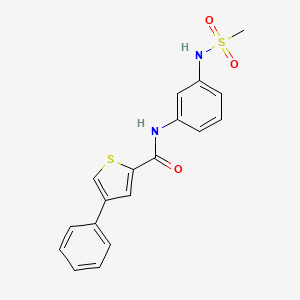
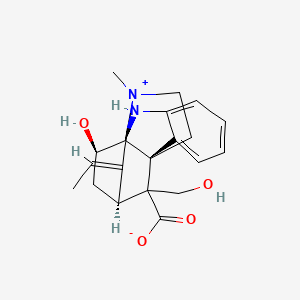
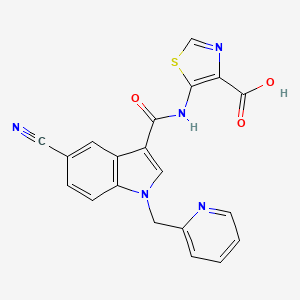
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

